5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide
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Overview
Description
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method involves the cyclization of quinoline derivatives with various enones, which can be catalyzed by transition metals or under metal-free conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the selection of reagents and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Mechanism of Action
The mechanism of action of 5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrrolo[1,2-a]pyrazines:
Quinoxaline derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
5’-Ethyl-N-(2-methoxyphenyl)-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-A]quinoxaline]-1-carboxamide is unique due to its spiro linkage, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
933244-59-8 |
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Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5'-ethyl-N-(2-methoxyphenyl)-7'-methylspiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxamide |
InChI |
InChI=1S/C26H30N4O2/c1-4-30-22-18-19(2)11-12-21(22)29-15-7-10-24(29)26(30)13-16-28(17-14-26)25(31)27-20-8-5-6-9-23(20)32-3/h5-12,15,18H,4,13-14,16-17H2,1-3H3,(H,27,31) |
InChI Key |
LKRAKEOXJMZSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)N3C=CC=C3C14CCN(CC4)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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